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Compound of Interest

Compound Name: 4-Chloro-2-nitropyridine

Cat. No.: B1350378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 4-Chloro-2-nitropyridine. The information detailed herein, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)

data, is essential for the unequivocal identification and characterization of this molecule in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Chloro-2-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.65 d 5.4 1H H-6

8.15 d 2.1 1H H-3

7.80 dd 5.4, 2.1 1H H-5
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¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

154.2 C-2

152.0 C-6

144.5 C-4

125.8 C-5

120.1 C-3

Note: The assignments are based on computational predictions and analysis of spectral data of

analogous compounds, as directly published experimental data with full assignments is limited.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)

1600-1580 Strong C=C stretch (aromatic ring)

1530-1515 Strong Asymmetric NO₂ stretch

1355-1345 Strong Symmetric NO₂ stretch

850-800 Strong C-Cl stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

158/160 100/33
[M]⁺ (Molecular ion, showing

isotopic pattern for Chlorine)

112/114 ~40/13 [M-NO₂]⁺

76 ~30 [C₄H₂ClN]⁺
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of purified 4-Chloro-2-nitropyridine in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 4-Chloro-2-nitropyridine sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC).

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70

eV) to induce ionization and fragmentation.

Data Acquisition:

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

Mass Range: m/z 40-300.

The instrument is calibrated using a known standard.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Chloro-2-nitropyridine.

General Workflow for Spectroscopic Analysis

Purified Sample
(4-Chloro-2-nitropyridine)

NMR Sample Preparation
(Dissolution in Deuterated Solvent)

IR Sample Preparation
(ATR or KBr Pellet)
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(¹H and ¹³C Spectra)
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(FTIR Spectrum)

MS Data Acquisition
(Mass Spectrum)

NMR Spectral Analysis
(Chemical Shift, Coupling, Integration)

IR Spectral Analysis
(Functional Group Identification)

MS Spectral Analysis
(Molecular Ion, Fragmentation)

Structure Elucidation and Confirmation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-2-nitropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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